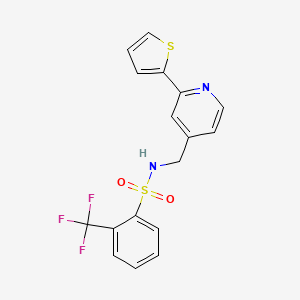
3,3-Dimethyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)butan-1-one, commonly known as DMHP, is a synthetic compound that belongs to the class of pyrrolidinophenone derivatives. DMHP has been studied for its potential use in scientific research applications due to its unique chemical structure and pharmacological properties.
Aplicaciones Científicas De Investigación
Novel Synthetic Pathways
Researchers have developed innovative routes for synthesizing N-amino-1H-pyrrolo[2,3-b]pyridines, showcasing the utility of related compounds in constructing complex heterocyclic structures. For instance, treatment of 3-hydroxy-3-(3-pyridyl)butan-2-one hydrazone with polyphosphoric acid yielded 1-amino-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine, illustrating a novel synthetic pathway for N-amino pyrrolopyridines (Chudinov et al., 2007).
Molecular Structure Elucidation
The reaction of dialkyl 2-butynoate with aniline and formaldehyde led to a revision of the product structure, highlighting the importance of accurate molecular characterization in organic synthesis. This work provides insights into the complex reactions involved in the formation of heterocyclic compounds (Srikrishna et al., 2010).
Catalysis and Polymerization
Magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands have been synthesized, showing effectiveness in the immortal ring-opening polymerization (ROP) of ε-caprolactone and l-lactide. This research demonstrates the potential of metal-organic frameworks in catalysis and polymer science (Wang et al., 2012).
Molecular Interactions and Supramolecular Chemistry
Studies on the complexation of 1,4-bis(pyridinium)butanes by negatively charged carboxylatopillar[5]arene have revealed significant insights into supramolecular interactions. The findings indicate that the position of substituents on the pyridinium ring dramatically affects the association constants and binding modes, contributing to the understanding of molecular recognition processes (Li et al., 2011).
Luminescent Materials
Research into highly luminescent polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione (N-Aryl DPP) chromophore in the main chain has opened new avenues for the development of optical materials. These polymers exhibit strong fluorescence with high quantum yields, showing potential for applications in light-emitting devices and sensors (Zhang & Tieke, 2008).
Propiedades
IUPAC Name |
3,3-dimethyl-1-(3-pyridin-2-yloxypyrrolidin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)10-14(18)17-9-7-12(11-17)19-13-6-4-5-8-16-13/h4-6,8,12H,7,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWYOQJCQWRTEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(C1)OC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)butan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2986958.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2986959.png)

![1-(4-Chlorophenyl)-1-(4-methylphenyl)sulfonyl-3-[(3-nitrophenyl)carbamoyl]urea](/img/structure/B2986961.png)
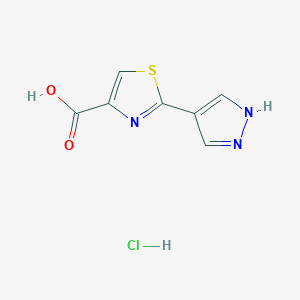
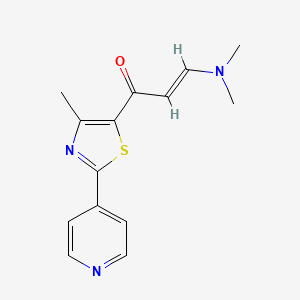


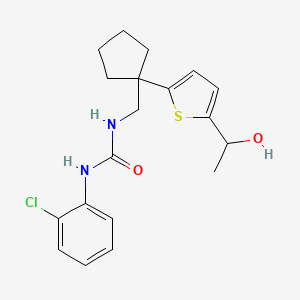

![3-(3-Methoxyphenyl)-2-(pyridin-3-ylmethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2986977.png)
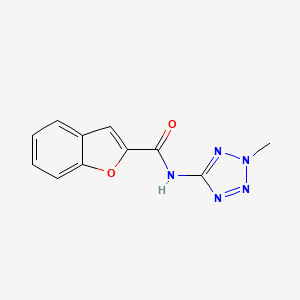
![methyl 4-(2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamido)benzoate](/img/structure/B2986979.png)
